molecular formula C8H10N2S2 B1585974 1-[2-(Methylthio)phenyl]-2-thiourea CAS No. 59084-10-5

1-[2-(Methylthio)phenyl]-2-thiourea

Cat. No. B1585974
CAS RN: 59084-10-5
M. Wt: 198.3 g/mol
InChI Key: SFMWWKUSCXABIB-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)phenyl)-2-thiourea, or MTPTU, is an organosulfur compound with a wide range of applications in scientific research. It is a white crystalline solid, soluble in water and ethanol, and has a molecular weight of 196.3 g/mol. MTPTU is an important reagent in synthetic organic chemistry, and has been used in numerous research studies since its discovery in the early 20th century. It is also used as an intermediate in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

  • Structural and Electronic Characterization : Thiourea derivatives, such as 1-benzyl-3-furoyl-1-phenylthiourea, have been characterized through vibrational spectroscopy, multinuclear NMR, and XRD studies. These compounds exhibit unique conformations influenced by substituent types and intramolecular hydrogen bonding. They have potential applications in molecular stability analysis and non-linear optical behavior investigation (Lestard et al., 2015).

  • Corrosion Inhibition : Studies on the effects of thiourea derivatives on the corrosion behavior of mild steel in acidic media have revealed that compounds like methylthiourea (MTU) show significant corrosion inhibition. This is linked to the electronic properties of these compounds, such as HOMO and LUMO energy levels, which are crucial for industrial applications (Özcan et al., 2004).

  • Hydrogen Bonding and Structure : The structure and hydrogen bonding of N1-alkyl-N2-arylthioureas have been a focus of study, particularly in relation to their conformational stability and potential applications in understanding molecular interactions (Wawer et al., 2000).

  • Catalytic Applications : The development of multifunctional thiourea catalysts has shown significant promise in asymmetric catalytic reactions. These catalysts are efficient for various nucleophilic reactions, expanding the scope of synthetic applicability in chemistry (Takemoto, 2010).

  • Organocatalysis : The synthesis of bifunctional thioureas with various groups has been reported, highlighting their role in enhancing the hydrogen-bonding properties crucial for organocatalysis. This has implications for yield and selectivity in chemical reactions (Jiménez et al., 2016).

  • Molecular Structure Influence : Research has shown how substituents affect the molecular and crystal structure of thioureas. These findings are important for understanding the stabilization of crystal packing and for designing new materials (Saeed et al., 2014).

  • Biological Applications : Thiourea derivatives have been studied for their biological activities, including enzyme inhibition and mercury sensing. This highlights their potential in pharmacology and environmental monitoring (Rahman et al., 2021).

  • Chemical Reactivity and Mechanisms : Studies on the kinetics and mechanisms of rearrangements and reactions of acylphenylthioureas provide insights into their chemical behavior, which is critical for developing new chemical processes (Kaválek et al., 1985).

properties

IUPAC Name

(2-methylsulfanylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-12-7-5-3-2-4-6(7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMWWKUSCXABIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375023
Record name N-[2-(Methylsulfanyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylthio)phenyl]-2-thiourea

CAS RN

59084-10-5
Record name N-[2-(Methylthio)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59084-10-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Methylsulfanyl)phenyl]thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59084-10-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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